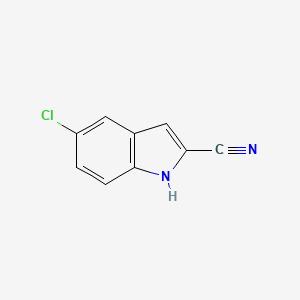
5-Chloro-1H-indole-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-1H-indole-2-carbonitrile is a derivative of indole . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They are important types of molecules and natural products and play a main role in cell biology .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest among researchers . An approach for the preparation of polysubstituted indole-2-carbonitriles through a cross-coupling reaction of compounds 1-(but-2-ynyl)-1H-indole-2-carbonitriles and 1-benzyl-3-iodo-1H-indole-2-carbonitriles is described . The Sonogashira, Suzuki–Miyaura, Stille and Heck cross-couplings afforded a variety of di-, tri- and tetra-substituted indole-2-carbonitriles .Molecular Structure Analysis
The molecular structure of 5-Chloro-1H-indole-2-carbonitrile consists of a C9H5ClN2 formula . Indole is an important heterocyclic system that provides the skeleton to many compounds .Chemical Reactions Analysis
Indole derivatives have been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives . The reactivity of indole derivatives with iodine at position 3 was studied using cross-coupling reactions .Physical And Chemical Properties Analysis
5-Chloro-1H-indole-2-carbonitrile is soluble in chloroform, hexane, and methanol, but insoluble in water . It should be stored in a cool place, in a tightly closed container, and in a dry and well-ventilated place .科学的研究の応用
Antiviral Research
5-Chloro-1H-indole-2-carbonitrile derivatives have been studied for their potential antiviral properties. Researchers have synthesized various derivatives that showed inhibitory activity against influenza A and Coxsackie B4 virus . These findings suggest that compounds with the 5-Chloro-1H-indole-2-carbonitrile structure could serve as a basis for developing new antiviral medications.
Cancer Treatment
Indole derivatives, including those with a 5-chloro substitution, have been explored for their anticancer activities. The indole nucleus is a common structure found in many synthetic drug molecules, and its modification has led to compounds with promising antiproliferative effects against various cancer cell lines .
Drug Discovery
The indole scaffold is a key structural subunit in the discovery of new drug candidates. 5-Chloro-1H-indole-2-carbonitrile serves as a precursor for synthesizing various indole-fused polycycles and other bioactive molecules, which are of great importance in biological sciences and drug discovery .
Agricultural Research
In the context of agricultural research, indole derivatives, including 5-Chloro-1H-indole-2-carbonitrile, are of interest due to their potential role in plant growth and development. Indole-3-acetic acid, a plant hormone derived from tryptophan, is one example of a naturally occurring indole compound that is crucial for plant physiology .
Material Science
5-Chloro-1H-indole-2-carbonitrile can be used in material science for the synthesis of novel organic compounds. Its derivatives are valuable for creating new materials with potential applications in various industries, including electronics and pharmaceuticals .
Biochemistry Research
In biochemistry research, 5-Chloro-1H-indole-2-carbonitrile is utilized for studying enzyme reactions, metabolic pathways, and energy metabolism in cells. It has been shown to influence cellular ATP levels and could be instrumental in understanding cellular energetics .
作用機序
Target of Action
5-Chloro-1H-indole-2-carbonitrile is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivativesOne study suggests that a similar compound could target pygb to exert its protective effect against cellular h/r injury in mouse astrocytes .
Mode of Action
Indole derivatives are known to interact with their targets and cause various biological changes . For instance, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biological pathways due to their broad-spectrum biological activities . For example, some indole derivatives have shown inhibitory activity against influenza A .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Some indole derivatives have shown various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Safety and Hazards
将来の方向性
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are also of interest thanks to their nitrile function . The derivatives of 2-cyanoindoles gained considerable attention in recent years because of their great importance in biological sciences .
特性
IUPAC Name |
5-chloro-1H-indole-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXIGJLWKPLXKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1374452-17-1 |
Source


|
| Record name | 5-chloro-1H-indole-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyano-1-cyclopropylethyl)-2-({[1-(2-hydroxypropyl)piperidin-4-yl]methyl}(methyl)amino)acetamide](/img/structure/B2871979.png)
![N-[(5-Chloro-2-methoxyphenyl)methyl]-N-(oxepan-4-yl)prop-2-enamide](/img/structure/B2871980.png)
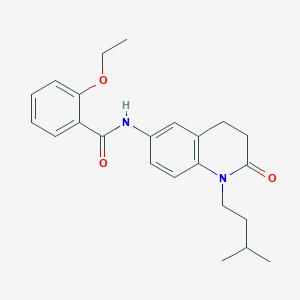
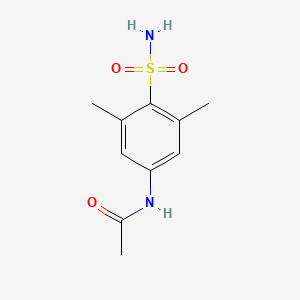
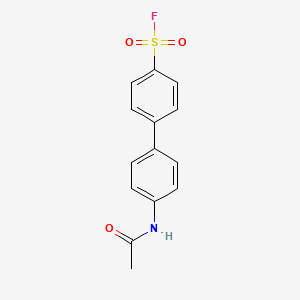

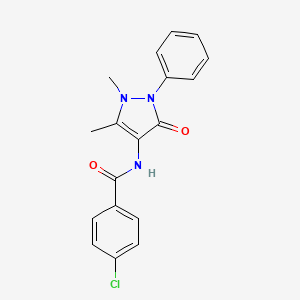
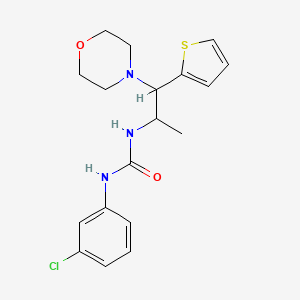
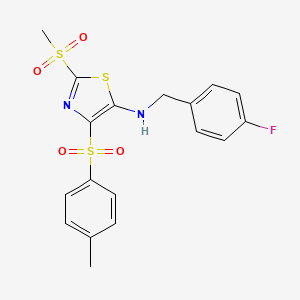
![(1E)-[1-(3-ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine](/img/structure/B2871993.png)
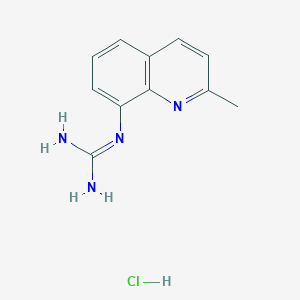
![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-6-oxo-1-(propan-2-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2871998.png)

![7-(3,4-dimethoxyphenyl)-1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2872000.png)